molecular formula C12H17BrN4O2S B14961644 4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B14961644
M. Wt: 361.26 g/mol
InChI Key: UUDYJEVORPTXOP-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is an organic compound that features a bromine atom, a triazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves the following steps:

    Formation of the triazine ring: This can be achieved by reacting appropriate amines with formaldehyde and ammonia under controlled conditions.

    Introduction of the bromine atom: Bromination of the aromatic ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide formation: The final step involves the reaction of the brominated triazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The triazine ring may also interact with other biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-phenylbutan-2-yl)benzenesulfonamide
  • 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide
  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to the presence of the triazine ring, which is not commonly found in similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17BrN4O2S

Molecular Weight

361.26 g/mol

IUPAC Name

4-bromo-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C12H17BrN4O2S/c1-9(2)17-7-14-12(15-8-17)16-20(18,19)11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16)

InChI Key

UUDYJEVORPTXOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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